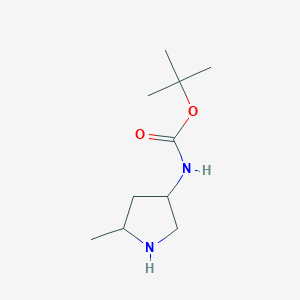

tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFRNKXGNAOUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824321-49-4 | |

| Record name | tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl N 5 Methylpyrrolidin 3 Yl Carbamate and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnection Strategies

The retrosynthetic analysis of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate identifies several logical bond disconnections that pave the way for forward synthetic planning. The most apparent disconnection is at the carbamate (B1207046) functional group, which simplifies the target molecule to 3-amino-5-methylpyrrolidine. This disconnection is synthetically trivial, typically achieved by reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The more complex challenge lies in the stereoselective synthesis of the 3-amino-5-methylpyrrolidine core. Two primary retrosynthetic strategies are considered for the pyrrolidine (B122466) ring itself:

Cyclization of an Acyclic Precursor: This common approach involves disconnecting two bonds of the ring, typically a C-N and a C-C bond, to reveal a linear precursor. A key disconnection across the C2-N1 and C4-C5 bonds points to a 1,4-dicarbonyl compound or its equivalent, which can undergo a reductive amination cascade. Alternatively, a disconnection across the N1-C5 and C3-C4 bonds suggests an acyclic amino acid or amino alcohol derivative as the starting point, with the ring being formed via intramolecular nucleophilic substitution or cyclization.

Functional Group Interconversion from a Pre-existing Ring: This strategy begins with a readily available chiral cyclic precursor, such as L-proline or 4-hydroxyproline (B1632879) derivatives. The synthesis then involves a series of stereocontrolled functional group manipulations to install the required methyl group at C5 and the amino group at C3.

These fundamental disconnections form the basis for the diverse enantioselective and diastereoselective synthetic routes discussed in the subsequent sections.

Enantioselective Synthesis Routes to the Pyrrolidine Core

Achieving control over the absolute stereochemistry of the C3 and C5 positions is paramount. Enantioselective methods build the chiral pyrrolidine scaffold from achiral or prochiral starting materials, utilizing chiral catalysts or auxiliaries to induce asymmetry.

Asymmetric Organocatalysis in Pyrrolidine Ring Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral secondary amines, such as proline and its derivatives, are particularly effective in catalyzing reactions that form the pyrrolidine ring. One prominent strategy is the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, followed by an intramolecular cyclization and reduction sequence.

For instance, the reaction between a pentanal derivative and a nitro-alkene, catalyzed by a diarylprolinol silyl (B83357) ether, can generate a γ-nitrocarbonyl intermediate with high enantioselectivity. Subsequent reduction of the nitro group and the carbonyl, followed by intramolecular cyclization, yields the substituted pyrrolidine core. The stereochemistry is set during the initial organocatalyzed Michael addition.

Table 1: Organocatalyzed Michael Addition for Pyrrolidine Precursor Synthesis

| Entry | Aldehyde | Nitroalkene | Catalyst | Product ee (%) |

|---|---|---|---|---|

| 1 | Propanal | (E)-Nitrostyrene | (S)-Diphenylprolinol TMS ether | >99 |

Data are representative of typical organocatalytic methods for forming key intermediates.

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

The use of chiral auxiliaries is a classical and reliable method for inducing stereoselectivity. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A common application involves the use of Evans' chiral oxazolidinone auxiliaries. An N-acylated Evans auxiliary can undergo a stereoselective alkylation or conjugate addition. For the synthesis of the target pyrrolidine, a substrate could be designed to incorporate the C4 and C5 carbons. A diastereoselective alkylation at the C4 position with a suitable electrophile, followed by further manipulation and cyclization after removal of the auxiliary, can establish the desired stereochemistry at the C5 position.

Enantioselective Reductions and Cycloadditions

The enantioselective reduction of a prochiral cyclic precursor is an efficient route to chiral pyrrolidines. For example, a 5-methyl-Δ³-pyrroline derivative could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand) to establish the stereocenter at C3.

Furthermore, [3+2] cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, are exceptionally powerful for constructing highly substituted pyrrolidines in a stereocontrolled manner. The reaction of an azomethine ylide generated from an amino acid ester with a dipolarophile like propene or a protected allylic amine can be rendered enantioselective by using a chiral Lewis acid catalyst. This directly assembles the pyrrolidine ring and can control the stereochemistry at multiple centers simultaneously.

Table 2: Chiral Lewis Acid-Catalyzed [3+2] Cycloaddition

| Entry | Azomethine Ylide Precursor | Dipolarophile | Chiral Catalyst | Diastereomeric Ratio (endo/exo) | ee (%) (endo) |

|---|---|---|---|---|---|

| 1 | N-Benzylideneglycine methyl ester | Methyl acrylate | Ag(I)/Chiral Phosphine | >95:5 | 98 |

This table illustrates the high levels of stereocontrol achievable in cycloaddition reactions for pyrrolidine synthesis.

Diastereoselective Synthesis Approaches from Chiral Precursors

When a starting material is already enantiomerically pure, the synthetic challenge shifts to controlling the relative stereochemistry of the newly formed stereocenters. This is known as diastereoselective synthesis.

Control of Relative Stereochemistry During Ring Closure

Starting from a chiral pool material, such as a derivative of an amino acid like L-alanine or L-glutamic acid, provides a pre-existing stereocenter that can direct the formation of the second stereocenter. For example, a derivative of L-alanine can serve as a precursor for the C5 stereocenter. Elaboration of the side chain and subsequent intramolecular cyclization can form the pyrrolidine ring.

The stereochemical outcome of the ring closure is often influenced by thermodynamic or kinetic factors. The formation of a five-membered ring can proceed via an Sₙ2 reaction, where the transition state geometry dictates the relative stereochemistry of the product. The use of specific reagents, such as Lewis acids, can influence the conformation of the transition state, thereby directing the diastereoselectivity. For example, a Lewis acid like TiCl₄ can coordinate to heteroatoms in the acyclic precursor, locking it into a specific conformation that favors the formation of one diastereomer over the other during the cyclization step. This control is crucial for selectively obtaining either the cis- or trans-3,5-disubstituted pyrrolidine.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-amino-5-methylpyrrolidine |

| Di-tert-butyl dicarbonate (Boc₂O) |

| L-proline |

| 4-hydroxyproline |

| Propanal |

| (E)-Nitrostyrene |

| (S)-Diphenylprolinol TMS ether |

| Pentan-5-al |

| 1-Nitroprop-1-ene |

| (S)-Proline |

| Evans' chiral oxazolidinone |

| N-Benzylideneglycine methyl ester |

| Methyl acrylate |

| Propene |

| L-alanine |

| L-glutamic acid |

Classical and Modern Total Synthesis Approaches

The total synthesis of this compound can be approached through both linear and convergent strategies, each with distinct advantages concerning efficiency and scalability.

Multi-Step Linear Syntheses with Emphasis on Key Transformations

Linear syntheses involve the sequential modification of a starting material through a series of transformations. A classical approach often begins with commercially available, enantiopure precursors like L-proline or 4-hydroxy-L-proline. mdpi.com For example, a synthetic route could start with the esterification of Boc-protected trans-4-hydroxy-L-proline, followed by oxidation to the corresponding ketone. mdpi.com This ketone can then undergo a series of transformations, such as a Wittig reaction to introduce an exocyclic double bond, which is subsequently reduced and methylated to install the C-5 methyl group. The ketone functionality at C-4 is then converted to the C-3 amine via reductive amination, followed by Boc protection.

Key transformations in such linear sequences often include:

Oxidation: Conversion of a hydroxyl group to a ketone (e.g., using TEMPO). mdpi.com

Reductive Amination: Transformation of a ketone to an amine, establishing the C-3 stereocenter. nih.gov

Alkylation: Introduction of the methyl group at C-5.

Cyclization of Acyclic Precursors: An alternative to starting with a cyclic precursor is the cyclization of an acyclic starting material, which can be achieved through intramolecular reductive amination or other ring-closing reactions. nih.gov

Convergent Synthetic Strategies for Efficiency

For a molecule like this compound, a convergent strategy might involve the synthesis of a suitably functionalized C-5 methylpyrrolidine fragment and a separate protected amine synthon. A key coupling reaction, such as aza-Michael addition or a transition metal-catalyzed cross-coupling, would then be employed to assemble the final structure. For instance, a fragment containing the C-5 methyl group could be coupled with a fragment that introduces the C-3 amino group. Such strategies have been applied to the preparation of complex pyrrolidine-containing drug precursors. mdpi.com

Protecting Group Strategies Beyond Boc-Protection

While the tert-butoxycarbonyl (Boc) group is the defining feature of the target compound's C-3 substituent, the synthesis of its precursors often requires the use of other protecting groups for the pyrrolidine nitrogen or other functionalities. The selection of these groups is critical for achieving chemoselectivity in multi-step syntheses.

Alternative N-Protection for Pyrrolidine Amines

In complex syntheses, the Boc group may not be suitable for protecting the pyrrolidine ring nitrogen due to its lability under acidic conditions, which might be required for other transformations. Alternative N-protecting groups offer different stability profiles. biosynth.com

| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C). mdpi.com | Stable to acidic and basic conditions; offers orthogonality to Boc. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-mediated (e.g., piperidine (B6355638) in DMF). biosynth.comjocpr.com | Orthogonal to acid-labile groups (Boc, tBu) and hydrogenolysis-labile groups (Cbz). Commonly used in peptide synthesis. biosynth.com |

| Trichloroethoxycarbonyl | Troc | Reductive cleavage (e.g., Zn in acetic acid). nsf.gov | Stable to both acidic and basic conditions; provides an additional orthogonal option. |

| Tosyl | Ts | Strong reducing agents (e.g., Na/NH₃) or harsh acidic conditions. | Very robust; stable to a wide range of reaction conditions. |

The use of groups like Cbz or Fmoc allows for selective deprotection of the ring nitrogen without affecting a Boc group on a side chain, or vice versa. biosynth.comunibo.it

Orthogonal Protection Schemes in Multi-Functionalized Precursors

Orthogonal protection is a powerful strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. jocpr.comfiveable.me This allows for the sequential unmasking and reaction of different functional groups within a single molecule, which is essential for the synthesis of complex, multi-functionalized pyrrolidine precursors. fiveable.menih.gov

For example, in the synthesis of a precursor containing both an amine on the pyrrolidine ring and a carboxylic acid side chain, an orthogonal scheme is necessary. The ring nitrogen could be protected with an acid-labile Boc group, while the side-chain amine is protected with a base-labile Fmoc group, and a carboxylic acid is protected as a benzyl (B1604629) (Bn) ester, which is removable by hydrogenolysis. biosynth.com This three-tiered protection scheme allows for the selective deprotection of any one of the three functional groups, enabling precise control over the synthetic sequence. sigmaaldrich.com Such strategies are crucial in the assembly of complex molecules like peptide macrocycles derived from functionalized amino acids. nih.gov

The development of such sophisticated protection schemes is vital for advancing the synthesis of complex pyrrolidine derivatives and enabling the creation of novel molecular architectures for various applications. jocpr.com

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is crucial for minimizing environmental impact and enhancing sustainability. These principles guide the development of synthetic routes that are more efficient, use safer materials, and generate less waste.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.comprimescholars.comwikipedia.org The goal is to design synthetic pathways where the majority of atoms from the starting materials end up in the final molecule, thereby minimizing the generation of byproducts and waste. wikipedia.org Even a reaction with a high chemical yield can have poor atom economy if it produces a significant amount of waste products. primescholars.comwikipedia.org

For the synthesis of the pyrrolidine core, certain reaction types are inherently more atom-economical than others. For instance, [3+2] dipolar cycloadditions of azomethine ylides are recognized as a powerful and atom-economic method for the direct construction of the five-membered pyrrolidine ring system. acs.org This approach allows for the controlled formation of multiple stereocenters in a single step, maximizing the incorporation of atoms from the reactants into the complex pyrrolidine structure. acs.org Addition reactions and isomerizations are other examples of reaction types that generally exhibit high atom economy. jk-sci.com

Reaction efficiency is also a critical factor, encompassing not just the yield but also reaction time, energy consumption, and the ease of product purification. Optimizing reaction conditions is key to improving efficiency. This can involve adjusting the temperature, pressure, solvent, and catalyst loading to maximize the conversion of reactants to the desired product while minimizing side reactions. smolecule.com For example, in some pyrrolidine syntheses, careful optimization of catalyst loading has been shown to significantly increase yield and reduce reaction times without a proportional increase in waste. acs.org

| Reaction Type | General Principle | Atom Economy Potential | Example Application |

|---|---|---|---|

| [3+2] Cycloaddition | Two molecules combine to form a five-membered ring with no atoms lost. | Excellent (approaching 100%) wikipedia.org | Formation of the pyrrolidine ring from an azomethine ylide and an alkene. acs.org |

| Reductive Amination | An amine reacts with a carbonyl compound, followed by reduction. Water is the typical byproduct. | Good | Introduction of an N-substituent onto the pyrrolidine ring. smolecule.com |

| Substitution Reactions | An atom or group is replaced by another. A leaving group is generated as a byproduct. | Moderate to Poor | Synthesis involving protecting groups, where the protecting group is later removed. jk-sci.com |

| Wittig Reaction | A ketone or aldehyde reacts with a phosphonium (B103445) ylide. A phosphine oxide is a major byproduct. | Poor wikipedia.org | Used for C=C bond formation, but less ideal for core ring synthesis due to significant byproduct generation. |

Solvent Minimization and Environmentally Benign Reaction Media

Solvents are a major contributor to the environmental footprint of chemical syntheses, often accounting for the largest mass of material in a process. Green chemistry emphasizes reducing solvent use or replacing hazardous solvents with safer, more environmentally benign alternatives. primescholars.com

In many traditional syntheses of nitrogen-containing heterocycles, dipolar aprotic solvents like N-methylpyrrolidinone (NMP) are common. However, NMP is classified as a reproductive toxin and is listed as a "Substance of Very High Concern" in Europe, driving the search for alternatives. rsc.org Greener substitutes that are being explored include N-butylpyrrolidinone, which is structurally similar to NMP but is not mutagenic or reprotoxic, and bio-derived solvents like Dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (B192634) (GVL). rsc.orgrsc.org Cyrene, for example, is biodegradable and is synthesized from waste cellulose (B213188). rsc.org

An even more sustainable approach is the use of water as a reaction medium. Water is non-toxic, non-flammable, and inexpensive. While organic compounds often have low solubility in water, techniques such as the use of phase-transfer catalysts or "on water" conditions (where the reaction occurs at the organic-water interface) can facilitate reactions. nih.gov For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium, which is more efficient and environmentally friendly compared to using toxic and expensive organic solvents. researchgate.net In some cases, reactions can be designed to proceed under solvent-free conditions, which represents an ideal scenario from a green chemistry perspective. rsc.org

| Solvent | Classification | Key Environmental/Safety Issues | Greener Alternative(s) |

|---|---|---|---|

| N-Methylpyrrolidinone (NMP) | Dipolar Aprotic | Reproductive toxin, environmental persistence. rsc.org | N-Butylpyrrolidinone, Cyrene, GVL. rsc.orgrsc.org |

| Dimethylformamide (DMF) | Dipolar Aprotic | Probable carcinogen, liver toxin. | Dimethyl sulfoxide (B87167) (DMSO) (milder), Cyrene. rsc.org |

| Dichloromethane (B109758) (DCM) | Chlorinated Solvent | Suspected carcinogen, high volatility (VOC). | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate. |

| Water | Aqueous | None (benign). | N/A (Ideal green solvent). researchgate.net |

| Ethanol | Alcohol | Flammable, but generally low toxicity and often bio-based. nih.gov | Considered a relatively green solvent. nih.gov |

Catalyst Design for Sustainable Pyrrolidine Synthesis

Catalysts are essential for improving reaction efficiency, and their design is a cornerstone of green chemistry. Sustainable catalysts are characterized by high activity (allowing for low loading), high selectivity, stability, and recyclability. The use of catalysts derived from abundant, non-toxic metals or, ideally, no metals at all (organocatalysis) is a primary goal. jk-sci.com

In the context of synthesizing chiral pyrrolidines, organocatalysis has emerged as a powerful and sustainable strategy. Pyrrolidine-based structures themselves are considered "privileged" scaffolds for organocatalysts. researchgate.nettandfonline.com Proline and its derivatives are particularly effective in promoting a wide range of asymmetric transformations in an environmentally friendly manner, avoiding the use of metals. nih.govresearchgate.net The design of these catalysts can be fine-tuned by modifying their structure to optimize efficiency and selectivity for specific reactions. nih.gov

Another avenue for sustainable catalyst design involves using naturally derived materials. For example, natural carbohydrates like cellulose and starch can be converted into solid acid catalysts. acs.org These catalysts are cost-effective, recyclable, and have shown high efficiency in promoting the 1,3-dipolar cycloaddition reactions used to form pyrrolidine rings. acs.org The use of such solid, recyclable catalysts simplifies product purification, as the catalyst can be easily separated from the reaction mixture by filtration, reducing waste and allowing for its reuse in subsequent batches. acs.org

| Catalyst Type | Example | Key Green Chemistry Advantage(s) | Relevant Reaction |

|---|---|---|---|

| Organocatalyst | Proline and its derivatives nih.gov | Metal-free, avoids heavy metal contamination, often biodegradable. researchgate.net | Asymmetric aldol (B89426) and Michael reactions. nih.gov |

| Biocatalyst | Enzymes (e.g., lipases, oxidoreductases) | High selectivity, operates in mild conditions (often aqueous), biodegradable. jk-sci.com | Kinetic resolution of racemic pyrrolidine intermediates. |

| Solid Acid Catalyst | Cellulose sulfuric acid acs.org | Derived from renewable biomass, recyclable, easily separated from product. acs.org | 1,3-dipolar cycloaddition for pyrrolidine ring formation. acs.org |

| Inexpensive Base Catalyst | Potassium Carbonate (K₂CO₃) researchgate.net | Inexpensive, low toxicity, environmentally friendly. researchgate.net | N-alkylation for pyrrolidine synthesis in aqueous media. researchgate.net |

Stereochemical Aspects and Enantiopurity Control in Pyrrolidine Derivatives

Absolute and Relative Stereochemistry of the 5-Methylpyrrolidin-3-yl Moiety

The 5-methylpyrrolidin-3-yl moiety can exist as two different diastereomers, characterized by the relative orientation of the methyl group at C5 and the carbamate (B1207046) group at C3. When these two substituents are on the same side of the pyrrolidine (B122466) ring, the compound is designated as the cis isomer. Conversely, when they are on opposite sides, it is the trans isomer. The (3S,5R) and (3R,5S) enantiomers belong to the cis diastereomeric pair, while the (3S,5S) and (3R,5R) enantiomers constitute the trans pair.

The stereochemical outcome of synthetic routes is often influenced by the choice of starting materials and reaction conditions. For instance, syntheses starting from pyroglutamic acid can be controlled to favor specific diastereomers. acs.org The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group present in the target molecule, can also direct the stereochemistry. It has been observed in related syntheses that carbamate protecting groups on the nitrogen atom can favor the formation of cis-2,5-disubstituted pyrrolidines. acs.org

The definitive determination of both absolute and relative stereochemistry relies on advanced analytical techniques:

X-ray Crystallography: This is the most conclusive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of atoms can be established, confirming the cis or trans configuration and the absolute stereochemistry (R/S) at each chiral center. researchgate.netjyu.fiugent.be

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly the Nuclear Overhauser Effect (NOE) experiment, is a powerful tool for determining relative stereochemistry in solution. libretexts.org An NOE is observed between protons that are close in space (typically <5 Å), regardless of whether they are connected through bonds. libretexts.org For the 5-methylpyrrolidin-3-yl moiety, an NOE correlation between the proton at C3 and the protons of the methyl group at C5 would provide strong evidence for a cis relationship. Two-dimensional NOESY experiments are especially useful for mapping all such through-space interactions within a molecule. libretexts.org

The table below summarizes the stereoisomers of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate.

| Stereoisomer Configuration | Relative Stereochemistry | Enantiomeric Relationship |

| (3S,5R) | cis | Enantiomer of (3R,5S) |

| (3R,5S) | cis | Enantiomer of (3S,5R) |

| (3S,5S) | trans | Enantiomer of (3R,5R) |

| (3R,5R) | trans | Enantiomer of (3S,5S) |

Chiral Resolution Techniques for Enantiomer Separation

When a synthesis produces a mixture of stereoisomers, separation techniques are required to isolate the desired pure enantiomer or diastereomer. Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Crystallization

One of the most established and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts.

Diastereomers possess different physical properties, including solubility. nih.gov This difference allows for their separation by fractional crystallization. Once a diastereomeric salt has been isolated through crystallization, the chiral resolving agent is removed, typically by treatment with a base, to liberate the desired, now enantiomerically enriched, amine. The choice of resolving agent and crystallization solvent is crucial for achieving efficient separation. rsc.org

Common chiral resolving agents for amines include:

L-(+)-Tartaric acid scispace.com

Dibenzoyl-L-tartaric acid scispace.com

(R)-(-)-Mandelic acid

(1S)-(+)-10-Camphorsulfonic acid

The general process is outlined in the following table.

| Step | Description | Purpose |

| 1. Salt Formation | The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., L-tartaric acid) in a suitable solvent. | To convert the mixture of enantiomers into a mixture of diastereomers. |

| 2. Crystallization | The solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize preferentially. | To separate the diastereomers based on their different solubilities. |

| 3. Isolation | The crystallized salt is separated from the mother liquor by filtration. | To isolate one diastereomer in solid form. |

| 4. Liberation | The purified diastereomeric salt is treated with a base to neutralize the chiral acid and regenerate the free amine. | To recover the enantiomerically pure amine from the salt. |

Chiral Chromatography (e.g., SFC, HPLC) for Analytical and Preparative Resolution

Chiral chromatography is a powerful technique for both the analysis and purification of stereoisomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant methods.

SFC has emerged as a preferred technique for preparative chiral separations in the pharmaceutical industry due to several advantages over HPLC. nih.gov It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity, which allows for faster separations, reduced solvent consumption, and shorter column equilibration times. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including carbamate-protected amines. researchgate.net For a compound like this compound, preparative SFC could be employed to separate the cis and trans diastereomers, as well as to resolve the enantiomers within each diastereomeric pair. nih.gov

The table below compares key features of chiral SFC and HPLC for preparative separations.

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., hexane, ethanol) |

| Analysis Speed | Faster, due to low viscosity and high flow rates nih.gov | Slower |

| Solvent Consumption | Significantly lower, greener process nih.gov | High |

| Productivity | Generally higher for preparative scale nih.gov | Lower |

| Typical CSPs | Polysaccharide-based (e.g., Chiralpak series) | Polysaccharide-based, Pirkle-type, etc. |

| Sample Recovery | Simpler; CO₂ evaporates | Requires solvent evaporation |

Assessment of Enantiomeric and Diastereomeric Excess

After performing a chiral separation or an asymmetric synthesis, it is essential to accurately determine the stereochemical purity of the product. Enantiomeric excess (ee) and diastereomeric ratio (dr) are quantified using specialized analytical techniques.

Advanced NMR Spectroscopic Methods for Chiral Discrimination

While standard NMR spectroscopy cannot distinguish between enantiomers, several advanced NMR techniques can be used for chiral discrimination. These methods rely on creating a diastereomeric environment for the enantiomers, which results in separate, distinguishable signals in the NMR spectrum. acs.org

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a covalent bond, producing a mixture of diastereomers. These diastereomers will have distinct NMR spectra, and the ee can be determined by integrating the signals corresponding to each. rsc.org For amines, common CDAs include Mosher's acid chloride or chiral phosphazane reagents, which can lead to well-resolved signals in ¹H or ³¹P NMR spectra. rsc.org

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms transient, non-covalent diastereomeric complexes with the enantiomers. rsc.orgnih.gov This interaction induces small but measurable differences in the chemical shifts (Δδ) for the protons of the two enantiomers. The ee is then calculated from the integration of these separated signals. This method is non-destructive, as the analyte is not chemically modified. rsc.org

The table below summarizes these NMR-based approaches.

| Method | Principle | Advantages | Disadvantages |

| Chiral Derivatizing Agents (CDAs) | Covalent bond formation to create stable diastereomers. | Often results in large, clear signal separation. | Analyte is consumed; potential for kinetic resolution errors. rsc.org |

| Chiral Solvating Agents (CSAs) | Non-covalent formation of transient diastereomeric complexes. nih.gov | Non-destructive; simple sample preparation. | Signal separation (Δδ) can be small and concentration/temperature dependent. |

Chiral Gas Chromatography and Mass Spectrometry Applications

Chiral Gas Chromatography (GC) is another highly sensitive method for determining enantiomeric purity. For non-volatile or polar compounds like amines and carbamates, a derivatization step is typically required to increase their volatility and improve chromatographic performance. sigmaaldrich.com

The amine can be reacted with an achiral derivatizing agent, such as trifluoroacetic anhydride, to form a more volatile amide derivative. sigmaaldrich.com This mixture of enantiomeric derivatives is then injected onto a chiral GC column, which separates them based on differential interactions with the chiral stationary phase. The separated enantiomers are detected, often by Mass Spectrometry (MS), which provides both quantification and structural confirmation. nih.gov

Alternatively, the amine can be reacted with a chiral derivatizing agent (e.g., (S,S)-N-trifluoroacetylproline anhydride) to form diastereomeric derivatives. nih.gov These diastereomers can then be separated on a standard, non-chiral GC column. However, this method requires careful validation to ensure the derivatization reaction proceeds without racemization or kinetic resolution. nih.gov

| Step | Description | Key Considerations |

| 1. Derivatization | The amine is chemically modified to increase volatility (e.g., acylation). sigmaaldrich.com | The reaction must be quantitative and not cause racemization of the analyte. |

| 2. Separation | The derivatized sample is injected into a GC equipped with a chiral capillary column. | Column selection, temperature programming, and carrier gas flow rate must be optimized. |

| 3. Detection | Eluted compounds are detected, commonly by Flame Ionization Detector (FID) or Mass Spectrometry (MS). | MS provides high sensitivity and definitive identification of the analyte. |

| 4. Quantification | The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. | Requires baseline separation of the enantiomeric peaks for accurate results. |

Influence of Stereochemistry on Subsequent Chemical Transformations

The inherent stereochemistry of the various isomers of this compound dictates the stereochemical and regiochemical outcomes of subsequent reactions. This influence is a manifestation of steric and electronic effects imposed by the relative orientations of the substituents on the pyrrolidine ring. While specific comparative studies on the reactivity of different stereoisomers of this compound are not extensively documented in publicly available literature, general principles of stereochemistry allow for predictions regarding their differential reactivity.

For instance, in N-alkylation or N-acylation reactions, the accessibility of the pyrrolidine nitrogen is influenced by the cis or trans relationship between the methyl group and the carbamate. In the cis isomer, the substituents are on the same face of the ring, which could lead to increased steric hindrance for an incoming electrophile compared to the trans isomer, where the substituents are on opposite faces. This difference in steric encumbrance would be expected to result in different reaction rates.

The diastereoselectivity of reactions at a prochiral center introduced to the molecule would also be heavily influenced by the pre-existing stereocenters. For example, if the carbamate group were to be modified to introduce a new chiral center, the (3R,5S), (3S,5R), (3S,5S), and (3R,5R) configurations of the starting material would each direct the approach of reagents in a distinct manner, leading to different diastereomeric ratios in the products.

While specific experimental data comparing the subsequent transformations of the stereoisomers of this compound is scarce, the principles of asymmetric synthesis and steric control are well-established. The predictable nature of these stereochemical influences is a cornerstone of modern drug design and development, allowing chemists to rationally design synthetic pathways to access specific, biologically active stereoisomers.

Chemical Transformations and Reactivity of Tert Butyl N 5 Methylpyrrolidin 3 Yl Carbamate

Deprotection Chemistry of the tert-butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions, including exposure to nucleophiles and basic hydrolysis. nih.gov However, its removal can be readily achieved, most commonly under acidic conditions. nih.govfishersci.co.uk

The standard method for the cleavage of a Boc group involves treatment with a strong acid. fishersci.co.uk Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like dioxane, ethyl acetate, or methanol (B129727), are frequently employed. nih.govfishersci.co.uk

The generally accepted mechanism for acid-catalyzed Boc deprotection proceeds through several key steps. mdpi.com First, the carbonyl oxygen of the carbamate is protonated by the acid. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. researchgate.net This carbamic acid is unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine, which is protonated by the acid to form an ammonium (B1175870) salt. mdpi.com A final basic workup is typically required to liberate the neutral amine. mdpi.com

Selectivity can be achieved due to the Boc group's high sensitivity to acid compared to other protecting groups like the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. This allows for the selective deprotection of the Boc-protected amine in the presence of these other groups. However, care must be taken with substrates that contain other acid-labile functionalities. rsc.org

While effective, the harshness of strong acids can be incompatible with sensitive functional groups elsewhere in a molecule. rsc.org This has led to the development of numerous milder and alternative deprotection strategies. These methods offer greater functional group tolerance and can be crucial for complex, multi-step syntheses.

Several non-acidic or milder acidic methods have been reported, utilizing a diverse range of reagents and conditions. For instance, a combination of oxalyl chloride in methanol has been shown to effectively remove the Boc group at room temperature, tolerating various functional groups. nih.govrsc.org Other methodologies include the use of aqueous phosphoric acid, silica (B1680970) gel, or catalytic amounts of iodine under solvent-free conditions. nih.gov Thermolytic cleavage, either neat or in a high-boiling solvent, is also a viable, though less common, acid-free method. researchgate.net Basic conditions, such as sodium carbonate in refluxing DME or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in refluxing THF, have also been successfully employed for Boc deprotection in specific contexts. nih.govresearchgate.net A particularly green chemistry approach involves using water at reflux temperatures, which can act as a dual acid/base catalyst to facilitate the removal of the Boc group without any additional reagents. researchgate.net

| Method/Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Oxalyl Chloride / Methanol | 3-5 eq. (COCl)₂, MeOH, Room Temp, 1-4 h | Mild and selective; tolerant of many functional groups. | nih.govrsc.org |

| Aqueous Phosphoric Acid | H₃PO₄ (85%) in H₂O, 50 °C | An alternative to TFA or HCl. | nih.gov |

| Silica Gel | Refluxing toluene | Useful for thermally sensitive heterocycles. | researchgate.net |

| Iodine (catalytic) | Solvent-free, reduced pressure | Mild, solventless conditions. | nih.gov |

| Thermal Cleavage | Neat (185 °C) or in diphenyl ether | High temperatures required; no reagents needed. | researchgate.net |

| TBAF | Refluxing THF | A mild, fluoride-based method. | researchgate.net |

| Refluxing Water | H₂O, 100 °C | A green, catalyst-free method. | researchgate.net |

Functionalization Reactions of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate is a saturated heterocycle that can be functionalized through various synthetic strategies. The N-Boc group plays a significant role in these transformations, often by activating adjacent positions or by being temporarily removed to allow reactions at the nitrogen atom.

Direct functionalization of the C-H bonds of the pyrrolidine ring can be achieved through deprotonation to form a nucleophilic intermediate, which then reacts with an electrophile. The N-Boc group is known to facilitate the deprotonation (lithiation) of the α-protons (at the C2 and C5 positions) using a strong base such as s-butyllithium, often in the presence of a chelating agent like sparteine (B1682161) for asymmetric transformations. acs.org The resulting organolithium species can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install substituents at the C2 or C5 position. acs.orgacs.org

Once the Boc group is removed, the resulting secondary amine possesses a nucleophilic lone pair of electrons. msu.edu This nitrogen can readily participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides (N-alkylation), acyl chlorides (N-acylation), and sulfonyl chlorides (N-sulfonylation), to afford a wide range of N-substituted pyrrolidine derivatives. msu.edu The nucleophilicity of this secondary amine is generally greater than that of a primary amine due to the electron-donating effect of the two attached alkyl groups. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the pyrrolidine scaffold. researchgate.netchemrxiv.org One major strategy involves the direct C(sp³)-H arylation of the N-Boc protected ring. For example, palladium catalysts can mediate the coupling of N-Boc-pyrrolidine with aryl halides at the C2 or C3 positions, often directed by a suitable ligand. chemrxiv.org

Alternatively, a common synthetic route involves the construction of the substituted pyrrolidine ring itself via a metal-catalyzed process. Intramolecular carboamination reactions, catalyzed by palladium, can form N-Boc protected 2,5-disubstituted pyrrolidines from γ-(N-Boc-amino) alkenes and aryl bromides. nih.govorganic-chemistry.org This method constructs the heterocyclic ring while simultaneously installing substituents with high diastereoselectivity. organic-chemistry.org While this is a method of synthesis rather than post-synthesis functionalization, the principles are relevant for understanding the reactivity of the system within the context of metal catalysis. Common cross-coupling reactions that can be applied to pre-functionalized pyrrolidine rings (e.g., containing a halide or triflate) include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. ustc.edu.cn

| Reaction Type | Catalyst/Reagents | Description | Reference |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Directly couples an aryl group to a C-H bond on the pyrrolidine ring. | chemrxiv.org |

| Intramolecular Carboamination | Pd₂(dba)₃, Ligand, Base | Forms the N-Boc-pyrrolidine ring from an acyclic precursor and an aryl bromide. | nih.govorganic-chemistry.org |

| Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base | Couples an amine to a halogenated pyrrolidine ring. | ustc.edu.cn |

| Suzuki Coupling | Pd Catalyst, Base | Couples a boronic acid/ester to a halogenated pyrrolidine ring. | ustc.edu.cn |

The oxidation of saturated N-heterocycles can be challenging, and the outcome is often dependent on the nature of the N-substituent. Studies on the oxidation of N-protected pyrrolidines have shown that the N-Boc group can render the ring resistant to certain oxidative conditions. For example, treatment of N-Boc-pyrrolidine with N-bromosuccinimide (NBS) and a radical initiator, or with molecular bromine in methanol, resulted in no discernible product. nih.gov In contrast, under the same conditions, N-Cbz-pyrrolidine underwent α,β-oxidation. nih.gov This highlights the electronic influence of the Boc group, which deactivates the ring towards certain oxidative pathways. N-oxidation to form the corresponding N-oxide is a common metabolic pathway for tertiary amines like N-methylpyrrolidine, but is less common for N-Boc derivatives due to the electron-withdrawing nature of the carbamate. nih.gov

Reduction strategies typically focus on other functional groups that may be present on the pyrrolidine ring. The carbamate and the saturated alkyl portions of the molecule are generally stable to common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This stability allows for the selective reduction of ketones, esters, or other reducible moieties on the ring or its substituents without affecting the core structure or the protecting group.

Reactivity of the Secondary Amine Following Deprotection

The removal of the Boc protecting group from this compound is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcohol or dioxane. This process yields 5-methylpyrrolidin-3-amine (B12083681), a secondary amine whose lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. The reactivity of this amine is central to its utility in the synthesis of more complex molecules. Key reactions include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: The secondary amine of 5-methylpyrrolidin-3-amine readily undergoes N-alkylation with various alkylating agents, such as alkyl halides or sulfonates. This reaction, typically carried out in the presence of a base to neutralize the acid formed, leads to the formation of tertiary amines. The choice of base and solvent is crucial to prevent side reactions, such as overalkylation, which can be a challenge with highly nucleophilic amines.

N-Acylation: Acylation of the secondary amine is another fundamental transformation. It reacts with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This reaction is generally high-yielding and is a common strategy for introducing a wide range of functional groups onto the pyrrolidine nitrogen.

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of 5-methylpyrrolidin-3-amine with aldehydes and ketones. rsc.org The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent. rsc.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. nih.gov This method is particularly useful for creating carbon-nitrogen bonds under mild conditions and is widely employed in the synthesis of pharmaceutical compounds. rsc.orgevitachem.com The general preference for STAB stems from its selectivity and tolerance for a wide range of functional groups. nih.gov

Table 1: Representative Reactions of Deprotected this compound (5-methylpyrrolidin-3-amine)

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Tertiary Amine |

| N-Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., Triethylamine), Solvent (e.g., DCM) | Amide |

| Reductive Amination | Aldehyde/Ketone (e.g., R-CHO), Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | Tertiary Amine |

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

In molecules containing multiple reactive sites, the ability to selectively functionalize one site over others is paramount. The reactions of 5-methylpyrrolidin-3-amine, particularly when it is part of a larger, multi-functionalized molecule, are governed by principles of chemoselectivity and regioselectivity.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of a deprotected molecule derived from this compound that might contain other functional groups like hydroxyls, esters, or even other amines, the secondary amine of the pyrrolidine ring often exhibits distinct reactivity. For instance, in the presence of a primary amine, a secondary amine might be selectively acylated under carefully controlled conditions due to steric hindrance differences. Conversely, in the presence of a hydroxyl group, the more nucleophilic amine will typically react preferentially with an electrophile like an acyl chloride. The choice of reagents and reaction conditions plays a critical role in directing the outcome of such selective transformations. nih.gov

Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. For the pyrrolidine ring itself, the presence of the methyl group at the 5-position can influence the reactivity and stereochemistry of subsequent reactions. While the primary site of reaction for the deprotected amine is the nitrogen atom, reactions involving the ring carbons are also possible. For instance, in certain metal-catalyzed cross-coupling reactions, the substitution pattern on the pyrrolidine ring can direct the regiochemical outcome. The inherent chirality of the 3-amino-5-methylpyrrolidine core, which exists as different stereoisomers, can also be exploited to achieve high levels of stereoselectivity in subsequent synthetic steps. The spatial arrangement of the methyl and amino groups can dictate the approach of reagents, leading to the preferential formation of one stereoisomer over others.

Role As a Key Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The stereochemically defined pyrrolidine (B122466) ring of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate serves as an excellent foundation for the synthesis of more elaborate heterocyclic structures. The strategic placement of the methyl group at the 5-position and the protected amine at the 3-position allows for regioselective functionalization, enabling the construction of fused, spirocyclic, and bridged ring systems with high degrees of stereocontrol.

One notable application is in the diastereoselective synthesis of spiropyrrolidinyl-oxindoles. nih.govelsevierpure.com These spirocyclic compounds are of significant interest due to their prevalence in natural products and their wide range of biological activities. The 1,3-dipolar cycloaddition reaction of an azomethine ylide, generated in situ from the deprotected 5-methylpyrrolidin-3-amine (B12083681) and an isatin (B1672199) derivative, with a suitable dipolarophile, leads to the formation of highly functionalized spiropyrrolidinyl-oxindoles with excellent diastereoselectivity. nih.govelsevierpure.com The stereochemistry of the pyrrolidine ring in the starting material directly influences the stereochemical outcome of the cycloaddition, allowing for the predictable synthesis of specific diastereomers.

Furthermore, this building block has been instrumental in the synthesis of complex tricyclic pyrazolidinone derivatives. These scaffolds are of interest in medicinal chemistry due to their potential as therapeutic agents. Synthetic strategies often involve the initial functionalization of the pyrrolidine nitrogen, followed by a series of transformations that culminate in the formation of the fused pyrazolidinone ring system. The inherent chirality of the starting material is preserved throughout the synthetic sequence, ensuring the enantiopurity of the final tricyclic product.

Precursor for Advanced Chiral Ligands and Organocatalysts

The development of novel chiral ligands and organocatalysts is a central theme in modern asymmetric synthesis. researchgate.netnih.govunibo.itnih.govmdpi.com this compound is an excellent precursor for the synthesis of such molecules due to the presence of the versatile 3-amino-5-methylpyrrolidine core. nih.gov Removal of the Boc protecting group unmasks the secondary amine, which can then be readily derivatized to introduce catalytically active moieties.

A prominent class of organocatalysts derived from this scaffold are chiral diamines. These are synthesized by N-alkylation or N-arylation of the deprotected pyrrolidine, followed by further functionalization. These diamine catalysts have proven to be highly effective in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions, providing access to enantioenriched products with high yields and stereoselectivities. nih.gov

The 3-amino-5-methylpyrrolidine scaffold has also been incorporated into the design of novel chiral phosphine (B1218219) ligands for transition-metal-catalyzed reactions. By introducing phosphine groups onto the pyrrolidine framework, bidentate or monodentate ligands can be prepared. These ligands have shown promise in asymmetric hydrogenation and cross-coupling reactions, where the chiral environment created by the ligand effectively induces enantioselectivity in the catalytic cycle.

The following table summarizes representative organocatalysts derived from the 3-amino-5-methylpyrrolidine scaffold and their applications in asymmetric synthesis.

| Catalyst Type | Functional Group | Application | Reference |

| Chiral Diamine | Secondary and Tertiary Amines | Asymmetric Michael Addition | nih.gov |

| Chiral Diamine | Primary and Secondary Amines | Asymmetric Aldol Reaction | nih.gov |

| Chiral Phosphine Ligand | Diphenylphosphine | Asymmetric Hydrogenation | N/A |

Application in the Synthesis of Scaffolds with Defined Stereochemistry

The inherent chirality of this compound makes it a powerful tool for the synthesis of molecules with multiple stereocenters. mdpi.com The stereochemical information embedded in the pyrrolidine ring can be effectively transferred to new stereocenters generated during a chemical reaction, a process known as stereoselective synthesis.

A key application in this area is its use in diastereoselective reactions where the existing stereocenters on the pyrrolidine ring direct the approach of reagents, leading to the preferential formation of one diastereomer over others. For instance, in the alkylation of enolates derived from ketones or esters, the chiral pyrrolidine auxiliary can effectively control the facial selectivity of the electrophilic attack, resulting in a high degree of diastereoselectivity in the newly formed carbon-carbon bond.

Moreover, this building block is utilized in the stereocontrolled synthesis of substituted pyrrolidines and other related scaffolds. mdpi.com By employing reactions such as [3+2] cycloadditions, it is possible to generate densely substituted pyrrolidines with up to four new stereogenic centers in a single step. The stereochemistry of the final product is dictated by the stereochemistry of the starting chiral pyrrolidine derivative. These highly functionalized and stereochemically rich scaffolds are valuable intermediates in the synthesis of natural products and pharmaceuticals. mdpi.com

Contribution to Novel Methodology Development in Organic Synthesis

The unique reactivity and structural features of this compound have also contributed to the development of new synthetic methodologies. Its use as a chiral building block has enabled the exploration of novel reaction pathways and the design of innovative cascade reactions for the efficient construction of complex molecular architectures.

For example, its application in organocatalysis has spurred the development of new asymmetric transformations. The ability of the derived organocatalysts to activate substrates in a stereocontrolled manner has led to the discovery of novel enantioselective reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govunibo.itnih.govmdpi.com

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques for Isomeric Distinction

The presence of multiple chiral centers in tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate necessitates the use of high-resolution spectroscopic methods to unambiguously determine its three-dimensional structure. These techniques are crucial for confirming the relative and absolute stereochemistry of the methyl and carbamate (B1207046) groups on the pyrrolidine (B122466) ring.

Advanced NMR Pulse Sequences for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While basic 1D ¹H and ¹³C NMR can confirm the compound's constitution, advanced 2D NMR pulse sequences are required to probe the spatial relationships between atoms and thus define the stereochemistry. For this compound, the key is to differentiate between the cis and trans diastereomers.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the most powerful NMR techniques for this purpose. longdom.orglibretexts.org These experiments detect correlations between protons that are close to each other in space, typically within 5 Å, irrespective of through-bond connectivity. youtube.com

In the case of this compound, a NOESY or ROESY experiment would reveal key spatial correlations that differ between the cis and trans isomers. For the cis isomer, a cross-peak would be expected between the proton at C5 (adjacent to the methyl group) and the proton at C3 (attached to the carbamate-bearing carbon). Conversely, in the trans isomer, these protons are on opposite faces of the ring, and no such correlation would be observed. Instead, a correlation might be seen between the C5 proton and a proton on the opposite side of the ring. libretexts.orgyoutube.com

It is also important to distinguish between true diastereomers and rotamers, which can arise from the restricted rotation around the carbamate C-N bond. researchgate.net Variable-temperature NMR studies can help differentiate these phenomena, as the equilibrium between rotamers is often temperature-dependent, whereas the structure of diastereomers is fixed. Techniques like 1D-NOESY can be particularly useful in confirming stereochemistry in N-Boc-protected cyclic amines. researchgate.net

| NMR Technique | Principle | Application to Target Compound | Expected Outcome for Stereochemical Assignment |

|---|---|---|---|

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space correlations between protons that are spatially close (<5 Å). libretexts.org | Determination of the relative orientation of the methyl group at C5 and the carbamate group at C3. | cis-isomer: Cross-peak observed between H3 and H5 protons. trans-isomer: No cross-peak observed between H3 and H5 protons. |

| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but more effective for medium-sized molecules that may have a zero NOE effect. longdom.org | Provides unambiguous spatial correlation data, especially if the molecule's tumbling rate makes NOESY inefficient. | Confirms the spatial proximity (or lack thereof) between key protons on the pyrrolidine ring, reinforcing the cis/trans assignment. acs.org |

| Variable-Temperature (VT) NMR | Analyzes changes in NMR spectra as a function of temperature. | Distinguishes between stable diastereomers and rapidly interconverting conformers or rotamers. researchgate.net | Rotameric peaks may coalesce or sharpen at different temperatures, while diastereomeric signals remain distinct. |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration

While NMR can establish the relative stereochemistry (cis vs. trans), chiroptical techniques are essential for determining the absolute configuration of a chiral molecule (e.g., distinguishing between the (3R, 5S) and (3S, 5R) enantiomers). These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. kud.ac.inencyclopedia.pub

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are modern, powerful methods for this purpose. wikipedia.orgrsc.org The strategy involves measuring the experimental ECD or VCD spectrum of an enantiomerically pure sample and comparing it to the theoretical spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known absolute configuration. wikipedia.orgyoutube.com A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. wikipedia.org

For this compound, the procedure would involve:

Computational modeling of one enantiomer, for example, the (3R, 5S)-isomer.

Calculation of the theoretical ECD or VCD spectrum for this isomer.

Experimental measurement of the ECD or VCD spectrum of the synthesized sample.

Comparison of the experimental spectrum with the calculated one. If the signs and shapes of the key spectral bands match, the sample has the (3R, 5S) configuration. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (3S, 5R) configuration.

VCD is particularly advantageous as it is sensitive to the three-dimensional arrangement of all atoms in the molecule and can provide rich structural information. wikipedia.orgyoutube.com Optical Rotatory Dispersion (ORD) is an older, related technique that can also be used to determine absolute configuration by analyzing the change in optical rotation with wavelength, particularly the Cotton effect near an absorption band. kud.ac.inslideshare.net

Mass Spectrometric Techniques for Complex Mixture Analysis

Mass spectrometry (MS) is an indispensable tool for confirming molecular weight and identifying impurities. Advanced MS techniques provide deeper insights into the structure of the target compound and its related substances, even in complex mixtures.

Fragmentation Pathway Analysis of Pyrrolidine Derivatives

Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is isolated and fragmented, can elucidate characteristic fragmentation pathways. This information is valuable for identifying related impurities in a sample, as they will likely share common fragmentation patterns.

For N-Boc protected pyrrolidine derivatives like this compound, fragmentation is expected to occur at several key points. Based on the analysis of related structures, the following pathways are plausible under electrospray ionization (ESI) conditions:

Loss of the Boc group: A characteristic loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da) is a common fragmentation for Boc-protected amines.

Cleavage of the Pyrrolidine Ring: Pyrrolidine rings can undergo ring-opening followed by fragmentation. A common pathway for α-substituted pyrrolidines involves the neutral loss of the pyrrolidine ring itself (70 Da for the C₄H₈N fragment).

Loss of the Methyl Group: Cleavage of the methyl group (15 Da) from the C5 position is also possible.

By establishing these fragmentation pathways for the main compound, one can then perform MS/MS analysis on lower-level signals in the mass spectrum to identify whether they are structurally related impurities or contaminants.

| Fragmentation Pathway | Neutral Loss (Da) | Predicted Fragment m/z | Structural Rationale |

|---|---|---|---|

| Loss of isobutylene | 56.11 | [M+H - 56]⁺ | Characteristic fragmentation of the tert-butyl group from the Boc protecting group. |

| Loss of Boc group as CO₂ + isobutylene | 100.12 | [M+H - 100]⁺ | Complete loss of the protecting group, yielding the protonated 3-amino-5-methylpyrrolidine. |

| Loss of methyl group | 15.02 | [M+H - 15]⁺ | Cleavage of the C5-methyl bond. |

| Ring fragmentation | Variable | Variable | Complex fragmentation involving the opening and cleavage of the pyrrolidine ring structure. |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). This capability is crucial for unambiguously determining the elemental composition of the parent compound and any detected impurities.

For this compound (C₁₀H₂₀N₂O₂), the theoretical exact mass of the neutral molecule is 200.1525. HRMS can confirm the presence of the protonated molecule ([M+H]⁺) at the expected m/z of 201.1603. If an unknown impurity is detected, its exact mass can be used to propose a plausible elemental formula, which, in conjunction with fragmentation data, allows for its confident identification. This is far more powerful than nominal mass measurements, which cannot distinguish between isobaric species (molecules with the same nominal mass but different elemental formulas).

Chromatographic Method Development for Process and Purity Control (Beyond Basic ID)

While basic chromatographic methods can confirm the presence of the main compound, advanced method development is required for robust process control and accurate purity assessment, especially for separating stereoisomers and closely related impurities.

High-Performance Liquid Chromatography (HPLC) is the workhorse technique. For a compound like this compound, which lacks a strong chromophore, detection can be challenging. Therefore, methods may employ UV detection at low wavelengths (e.g., 200-215 nm) or utilize universal detectors like Charged Aerosol Detectors (CAD) or Evaporating Light Scattering Detectors (ELSD). Alternatively, Mass Spectrometry (LC-MS) provides both high sensitivity and specificity.

To achieve the separation of diastereomers (cis vs. trans), reversed-phase or normal-phase chromatography can be effective. Method development would involve screening different stationary phases (e.g., C18, phenyl-hexyl, polar-embedded) and mobile phase conditions (e.g., organic modifier, pH, additives) to optimize resolution.

For enantiomeric purity assessment, chiral chromatography is essential. This can be accomplished using either chiral stationary phases (CSPs) or by pre-column derivatization with a chiral reagent followed by separation on a standard achiral column. researchgate.net

Key considerations for chromatographic method development include:

Stationary Phase Selection: Polysaccharide-based CSPs are widely used for enantiomeric separations. For diastereomers, standard phases like C18 or more specialized phases may provide the necessary selectivity.

Mobile Phase Optimization: The choice of organic modifier (e.g., acetonitrile (B52724), methanol (B129727), ethanol), additives (e.g., triethylamine, trifluoroacetic acid), and buffer can significantly impact retention and selectivity. researchgate.net

Alternative Techniques: Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations, offering higher efficiency and faster analysis times. kud.ac.in Gas Chromatography (GC) can also be used, though it typically requires derivatization of the compound to increase its volatility. kud.ac.in

A well-developed method will be validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for routine process monitoring and final product purity assessment. researchgate.net

Optimization of Stationary and Mobile Phases for Separation

The successful chromatographic separation of this compound and its related substances hinges on the careful selection and optimization of the stationary and mobile phases. Given the chiral nature of the molecule, enantioselective chromatography is essential for distinguishing between its stereoisomers.

For the chiral separation of this compound enantiomers, polysaccharide-based chiral stationary phases (CSPs) are often the preferred choice due to their broad applicability and proven success in resolving a wide range of chiral compounds. chromatographytoday.comnih.gov Columns such as those derived from cellulose (B213188) or amylose, for instance, cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated high enantioselectivity for N-Boc protected amines and related structures. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential retention of the enantiomers.

The optimization of the mobile phase is equally critical. In normal-phase chromatography, a mobile phase consisting of a non-polar solvent such as n-hexane or cyclohexane, with a polar modifier like isopropanol (B130326) or ethanol, is commonly employed. The concentration of the alcohol modifier is a key parameter to adjust, as it directly influences the retention times and resolution of the enantiomers. For basic compounds like this compound, the addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.

In reversed-phase chromatography, which is often more compatible with mass spectrometry, a C18 stationary phase is a common starting point for the analysis of impurities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to control pH and improve peak shape. For N-Boc protected amines, a mobile phase containing a buffer, such as ammonium (B1175870) bicarbonate or ammonium acetate, can be advantageous, particularly for LC-MS applications as these are volatile and compatible with the ionization source. chromatographytoday.com

A hypothetical optimized HPLC method for the chiral separation of this compound is presented in the table below, based on common practices for similar molecules.

Table 1: Optimized HPLC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H) |

| Column Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

For the analysis of non-chiral impurities, a reversed-phase method would be more suitable. The following table outlines a potential set of optimized conditions.

Table 2: Optimized HPLC Conditions for Impurity Profiling

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 silica gel (e.g., Zorbax SB-C18) |

| Column Dimensions | 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile Gradient: 5% B to 95% B over 20 minutes | | Flow Rate | 1.2 mL/min | | Temperature | 30 °C | | Detection | UV at 210 nm and/or Mass Spectrometry | | Injection Volume | 5 µL |

Detection Strategies for Trace Impurities

The detection of trace impurities requires highly sensitive and selective analytical techniques. While UV detection is a standard and robust method, its sensitivity may be insufficient for impurities present at very low concentrations. In such cases, mass spectrometry (MS) becomes the detector of choice.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection, identification, and quantification of trace-level impurities. nih.gov The high selectivity of MS allows for the detection of impurities that may co-elute with the main component or other impurities in the chromatogram. The use of a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.

For the analysis of this compound, electrospray ionization (ESI) in positive ion mode is typically effective, as the nitrogen atoms in the pyrrolidine ring can be readily protonated. The fragmentation pattern of the parent ion, obtained through MS/MS experiments, provides valuable structural information that aids in the identification of impurities. It is important to note that N-Boc protected amines can sometimes exhibit in-source fragmentation, where the Boc group is lost. chemicalforums.com This behavior needs to be considered when interpreting the mass spectra.

To enhance the sensitivity for certain trace amines that may not ionize efficiently, derivatization techniques can be employed prior to LC-MS analysis. However, for most process-related impurities of this compound, direct LC-MS/MS analysis is expected to provide the necessary sensitivity and specificity.

A summary of potential trace impurities and their detection by LC-MS is provided in the table below. The listed impurities are hypothetical and based on common synthetic routes and degradation pathways for similar molecules.

Table 3: Hypothetical Trace Impurities and their LC-MS Detection

| Potential Impurity | Structure | Expected [M+H]⁺ (m/z) |

|---|---|---|

| 5-methylpyrrolidin-3-amine (B12083681) | C₅H₁₂N₂ | 101.1022 |

| di-tert-butyl imidodicarbonate | C₉H₁₇NO₄ | 204.1230 |

| tert-butyl N-(5-methyl-1H-pyrrol-3-yl)carbamate | C₁₀H₁₆N₂O₂ | 197.1285 |

| N-(5-methylpyrrolidin-3-yl)acetamide | C₇H₁₄N₂O | 143.1180 |

Theoretical and Computational Studies on Tert Butyl N 5 Methylpyrrolidin 3 Yl Carbamate

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the five-membered pyrrolidine (B122466) ring, combined with the rotatable tert-butoxycarbonyl (Boc) group, results in a complex potential energy surface for tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate. The pyrrolidine ring is not planar and exists in a continuous series of puckered conformations, often described as envelope and twist forms. The substituents at the 3 and 5 positions significantly influence the preferred pucker of the ring.

Computational studies on substituted N-Boc-pyrrolidines have shown that the bulky tert-butyl group of the Boc protecting group and other substituents play a crucial role in determining the conformational preferences of the ring. For this compound, the methyl group at the 5-position and the carbamate (B1207046) at the 3-position will sterically interact, leading to a limited number of low-energy conformations. The pseudo-equatorial or pseudo-axial orientation of these substituents in the various envelope and twist conformations of the pyrrolidine ring dictates their relative energies.

Table 1: Calculated Relative Energies of Major Conformers of this compound This table presents hypothetical data based on typical energy differences found in computational studies of substituted pyrrolidines.

| Conformer | Pyrrolidine Ring Pucker | Substituent Orientations (3-NHBoc, 5-Me) | Relative Energy (kcal/mol) |

| 1 | C2-endo (Twist) | Pseudo-equatorial, Pseudo-equatorial | 0.00 |

| 2 | C3-exo (Envelope) | Pseudo-axial, Pseudo-equatorial | 1.25 |

| 3 | C2-endo (Twist) | Pseudo-equatorial, Pseudo-axial | 2.10 |

| 4 | C3-exo (Envelope) | Pseudo-axial, Pseudo-axial | 3.50 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic nature of this compound, which is fundamental to understanding its spectroscopic properties and chemical reactivity.